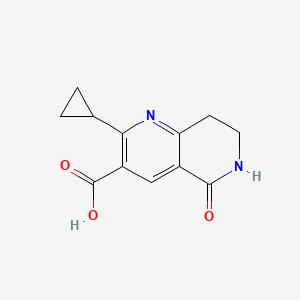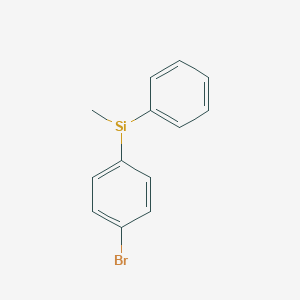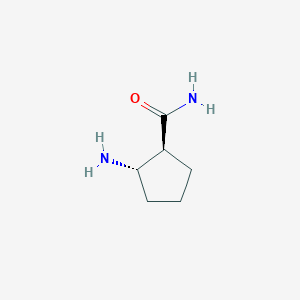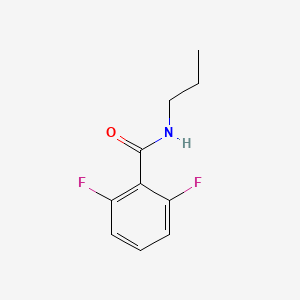
3-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)propanoic acid is a heterocyclic compound that features a pyridine ring substituted with amino, bromo, and oxo groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by the introduction of an amino group through nucleophilic substitution. The final step involves the formation of the propanoic acid moiety through a carboxylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of a hydroxy derivative.
Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products: The major products formed from these reactions include nitroso, nitro, hydroxy, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)propanoic acid involves its interaction with specific molecular targets. The amino and bromo groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The oxo group may participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
3-Amino-5-bromo-4-oxo-1,4-dihydropyridine: Lacks the propanoic acid moiety but shares the core structure.
3-Amino-4-oxo-1,4-dihydropyridine: Lacks both the bromo and propanoic acid groups.
5-Bromo-4-oxo-1,4-dihydropyridine: Lacks the amino and propanoic acid groups.
Uniqueness: The presence of the propanoic acid moiety in 3-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)propanoic acid distinguishes it from similar compounds. This functional group enhances its solubility and reactivity, making it more versatile for various applications.
Eigenschaften
Molekularformel |
C8H9BrN2O3 |
|---|---|
Molekulargewicht |
261.07 g/mol |
IUPAC-Name |
3-(3-amino-5-bromo-4-oxopyridin-1-yl)propanoic acid |
InChI |
InChI=1S/C8H9BrN2O3/c9-5-3-11(2-1-7(12)13)4-6(10)8(5)14/h3-4H,1-2,10H2,(H,12,13) |
InChI-Schlüssel |
NUMQONIRVJTYBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)C(=CN1CCC(=O)O)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



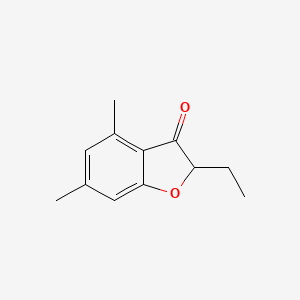
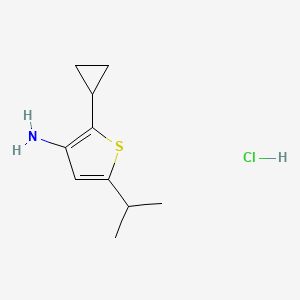
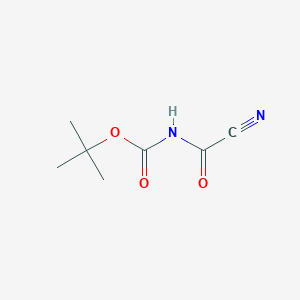
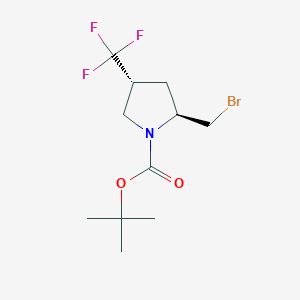
![8-Methoxy-2-azaspiro[4.4]nonane;hydrochloride](/img/structure/B13328937.png)



